molecular formula C10H14Cl2N4O B6609768 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride CAS No. 2866353-04-8

3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride

Cat. No.: B6609768
CAS No.: 2866353-04-8
M. Wt: 277.15 g/mol
InChI Key: NVLFWYHJHFDMRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride is a compound that features a pyridine ring and an oxadiazole ring These structures are known for their significant biological and therapeutic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of amidoximes with isatoic anhydrides under basic conditions to form the oxadiazole ring . The reaction conditions are generally mild and can be carried out in solvents like toluene or ethyl acetate .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents would be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole or pyridine rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride is unique due to the combination of the oxadiazole and pyridine rings, which confer a distinct set of chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic effects compared to compounds with only one of these rings.

Properties

IUPAC Name

3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O.2ClH/c11-6-3-5-9-13-10(14-15-9)8-4-1-2-7-12-8;;/h1-2,4,7H,3,5-6,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLFWYHJHFDMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)CCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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